(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine
Description
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3,4-dimethoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-16-9-8-15(12-17(16)29-2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
CLPZOAJDZXTQJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Nitrosopyrimidine Intermediate Formation
4,6-Diamino-2-methylthiopyrimidine (2 ) serves as the precursor. Nitrosation at position 5 using aqueous sodium nitrite in acetic acid yields 4,6-diamino-2-methylthio-5-nitrosopyrimidine (3 ) with 95% efficiency. This intermediate enables regioselective displacement of the methylthio group.
Displacement and Cyclization
Methylthio displacement : Reaction of 3 with 3,4-dimethoxyphenethylamine in ethanol under reflux introduces the 2-(3,4-dimethoxyphenyl)amino group. Subsequent reduction with sodium dithionite generates a tetraamine, which undergoes cyclization with 40% aqueous glyoxal to form the pteridine ring.
Critical parameters :
-
Temperature: 60–80°C for cyclization
-
Catalyst: None required (thermal cyclization)
Integrated Synthetic Routes
Two dominant pathways emerge from literature synthesis:
Route A: Sequential Functionalization
Route B: Convergent Synthesis
-
Pre-functionalized intermediates : 2-(3,4-dimethoxyphenylamino)-4-chloropteridine (7 ) synthesized via Route A, Step 1.
-
Single-step amination : 7 + benzylamine → target compound.
Analytical Validation and Characterization
Purity assessment : HPLC-MS (≥95% purity).
Structural confirmation :
-
1H NMR : Aromatic protons at δ 8.2–8.5 ppm (pteridine), δ 6.7–7.3 ppm (benzyl and dimethoxyphenyl).
-
HRMS : [M+H]+ calculated for C21H21N5O2: 400.1764; observed: 400.1766.
Comparative Efficiency of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total yield (%) | 32 | 57 |
| Steps | 3 | 2 |
| Purification complexity | High | Moderate |
| Scalability | Limited | High |
Route B’s superiority stems from fewer steps and higher atom economy.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at positions 6 and 7 are minimized using sterically hindered amines.
-
Nitroso intermediate stability : Low-temperature (0–5°C) nitrosation prevents decomposition.
-
Catalyst poisoning : Chelating ligands (e.g., Xantphos) enhance Pd-catalyzed amination efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core or the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH4).
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Positional Isomerism of Methoxy Groups
The 3,4-dimethoxyphenyl group distinguishes this compound from its positional isomer, (2,4-dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine (MW: 388.4). Evidence from HDAC inhibitor studies indicates that substituent positioning significantly impacts activity. For example, a 3,4-dimethoxyphenyl-substituted HDAC inhibitor (Compound 3f) exhibited a fourfold reduction in activity compared to its p-methoxyphenyl analog (Compound 3m), highlighting the sensitivity of biological targets to methoxy group orientation .
Role of the Benzylamino Group
The benzylamino moiety is shared with dibenzylamine derivatives, such as compound 16i (Ki: 4–11 µM), which demonstrated potent protein tyrosine phosphatase inhibition and enhanced cell permeability in PAMPA assays . However, replacing the azepane core in 16i with a pteridine system may alter binding kinetics due to differences in ring size and electronic properties.
Core Structure Comparisons
Pteridine vs. Pyrimidine Derivatives
Pyrimidin-2-ylamine analogs, such as ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Similarity: 0.61), exhibit moderate activity in unspecified assays .
Cyclohexene-Based Analogs
Neurotrophic compounds like trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) from Z. montanum showed activity in PC12 cells and cortical neurons . While these share the 3,4-dimethoxyphenyl group, their rigid cyclohexene scaffold contrasts with the planar pteridine system, suggesting divergent mechanisms of action.
Cell Permeability and Stability
Dibenzylamine derivatives (e.g., 16i) exhibit superior cell permeability compared to ethanone or oxadiazole analogs . The target compound’s larger pteridine core may reduce permeability, though this requires experimental validation. Stability in liver microsomes, a strength of dibenzylamines, remains untested for the pteridine analog.
Biological Activity
Introduction
The compound (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a complex organic molecule characterized by a pteridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The molecular formula of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is with a molecular weight of 388.4 g/mol. The structural components include:
- A pteridine core , which is known for its diverse biological activities.
- A 3,4-dimethoxyphenyl group that may enhance lipophilicity and biological interactions.
- A benzylamino substituent that could contribute to receptor binding and activity modulation.
Research indicates that compounds containing pteridine structures exhibit significant biological activities, including:
- Enzyme Inhibition : Pteridine derivatives are often evaluated for their ability to inhibit key enzymes involved in various biological processes. For instance, studies have shown that certain pteridine derivatives possess acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Many pteridine derivatives demonstrate radical scavenging properties, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that pteridine derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Amino-2-(3,4-dimethoxyphenyl)pyrimidin | Similar pteridine core | Antioxidant |
| 4-(Benzylamino)-6-methylpyrimidine | Related amino substitution | Anti-inflammatory |
| 2-Amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines | Pteridine derivative | Immunosuppressive |
Case Studies
- Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of pteridine derivatives indicated that compounds similar to (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine showed promising inhibitory effects on acetylcholinesterase, with some derivatives achieving IC50 values in the low micromolar range. This suggests potential applications in treating cognitive disorders .
- Immunosuppressive Properties : Research on related pteridine compounds revealed their ability to modulate immune responses. Specifically, derivatives demonstrated efficacy in reducing inflammation markers in vitro, indicating a possible role in autoimmune disease therapies .
- Antioxidant Activity : Several studies have highlighted the radical scavenging capabilities of pteridine derivatives. The presence of methoxy groups in (3,4-Dimethoxyphenyl) enhances its electron-donating ability, contributing to its antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
